molecular formula C19H14ClN5OS B2868557 N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 587009-39-0

N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2868557
CAS RN: 587009-39-0
M. Wt: 395.87
InChI Key: MBRMXVBQBRCLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their anticancer activity . They have been designed, synthesized, and evaluated in vitro and in vivo cancer models .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized and evaluated for their anticancer activity . For instance, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed and synthesized .

Scientific Research Applications

Anticancer Activity

Compounds similar to N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have been synthesized and evaluated for their potential as anticancer agents. They have shown promising cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment .

Cell Cycle Inhibition

These compounds can inhibit cell cycle progression, which is crucial in the treatment of cancer as it prevents the proliferation of cancer cells. This application is particularly relevant for compounds that have demonstrated good apoptosis induction in specific cancer cells .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer therapeutics. Some derivatives of this compound have successfully induced apoptosis in lung adenocarcinoma cells, which could be a significant step in targeted cancer therapy .

Enzyme Inhibition

The compound’s derivatives have been used as inhibitors for specific enzymes like mTOR kinase and PI3 kinase. These enzymes are involved in pathways that are often dysregulated in cancer, making them important targets for anticancer drugs .

Anti-Inflammatory Properties

By suppressing the activation of NF-κB and IL-6, derivatives of this compound have shown potential anti-inflammatory properties. This could be beneficial in treating diseases where inflammation is a key factor .

In Vivo Efficacy

Some derivatives have been tested in vivo and displayed tumoricidal effects in animal models, such as lung adenocarcinoma xenografts in mice. This suggests that the compound could be effective in a living organism, not just in vitro .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRMXVBQBRCLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.